A-methyl-, methyl ester

Description

Structure

2D Structure

3D Structure

Properties

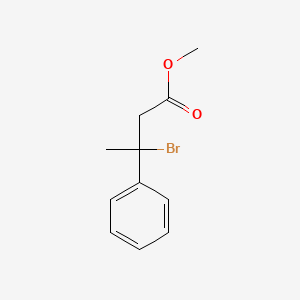

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

methyl 3-bromo-3-phenylbutanoate |

InChI |

InChI=1S/C11H13BrO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

MITZCPBSJIJUQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches for Methyl Esters

The creation of methyl esters from carboxylic acids is a fundamental transformation in organic chemistry. Two primary strategies, esterification and transesterification, are widely employed, each with distinct protocols catalyzed by either acids or bases.

Esterification Reactions in Methyl Ester Production

Esterification involves the direct reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process is a cornerstone of ester synthesis. masterorganicchemistry.com

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. jove.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comjove.com

Recent advancements have explored more environmentally friendly and efficient catalysts. For instance, graphene oxide has been demonstrated as an effective and reusable heterogeneous acid catalyst for a broad range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Another approach utilizes a macroporous polymeric acid catalyst that allows for direct esterification at moderate temperatures (50 to 80°C) without the need to remove the water byproduct. organic-chemistry.org

A notable application of this methodology is in the synthesis of α-methyl-L-tryptophan, methyl ester. One reported synthesis involves the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester. Subsequent hydrolysis of the Schiff base with 1N HCl yields the D,L-methyl ester of α-methyl tryptophan. nih.gov

Table 1: Examples of Acid Catalysts in Methyl Esterification

| Catalyst | Substrate(s) | Key Reaction Conditions | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Carboxylic Acids & Alcohols | Excess alcohol, reflux | Varies | masterorganicchemistry.commasterorganicchemistry.com |

| Graphene Oxide | Aliphatic & Aromatic Acids & Alcohols | Not specified | Good | organic-chemistry.org |

| Macroporous Polymeric Acid | Carboxylic Acids & Alcohols | 50-80°C, no water removal | High | organic-chemistry.org |

| 1N Hydrochloric Acid (HCl) | Schiff base of L-tryptophan methyl ester | Hydrolysis | Not specified | nih.gov |

This table is for illustrative purposes and yields are context-dependent.

Base-catalyzed esterification provides an alternative route to methyl esters. One method involves the use of dimethyl carbonate as a nontoxic and green methylating agent. organic-chemistry.org This reaction, catalyzed by a base, demonstrates high selectivity for esterification and proceeds under mild conditions, which is particularly advantageous for substrates with stereocenters prone to epimerization. organic-chemistry.org Isotope-labeling studies suggest a mechanism involving a direct methyl transfer from the dimethyl carbonate to the carboxylic acid. organic-chemistry.org

Another technique employs polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate (Na₂CO₃) under sonochemical conditions. organic-chemistry.org This method is rapid and efficient for the methyl esterification of various carboxylic acids, including those with sensitive functional groups. organic-chemistry.org

Table 2: Examples of Base-Catalyzed Methyl Esterification

| Catalyst/Reagent System | Substrate | Key Reaction Conditions | Yield | Reference |

| Dimethyl Carbonate/Base | Carboxylic Acids | Mild conditions | High selectivity | organic-chemistry.org |

| Polymer-supported Triphenylphosphine/2,4,6-trichloro-1,3,5-triazine/Na₂CO₃ | Carboxylic Acids | Sonochemical | Good to excellent | organic-chemistry.org |

This table is for illustrative purposes and yields are context-dependent.

Transesterification Processes for Methyl Esters

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also reversible and can be catalyzed by both acids and bases. It is a particularly important industrial process for the production of fatty acid methyl esters (FAMEs), commonly known as biodiesel, from triglycerides. researchgate.netmdpi.com

Acid-catalyzed transesterification is a viable method, especially for feedstocks with high free fatty acid (FFA) content, as it can simultaneously esterify FFAs and transesterify triglycerides. bohrium.com Commonly used Brønsted acids include sulfuric acid, hydrochloric acid, and sulfonic acids. mdpi.comresearchgate.net The reaction rate is generally slower than its base-catalyzed counterpart and often requires higher temperatures and a larger excess of alcohol. nih.gov For example, using H₂SO₄ as a catalyst can achieve over 90% biodiesel yield, but may require harsh conditions such as high temperatures (e.g., 240°C) and pressures. mdpi.com

Heterogeneous solid acid catalysts are being developed to overcome issues associated with homogeneous catalysts, such as corrosion and separation difficulties. mdpi.comresearchgate.net Sulfonated carbon catalysts derived from glycerol (B35011), for instance, have shown remarkable performance in the simultaneous esterification and transesterification of waste cooking oil and chicken fat oil, achieving FAME yields of over 90%. bohrium.com

Table 3: Conditions for Acid-Catalyzed Transesterification for FAME Production

| Catalyst | Feedstock | Methanol (B129727) to Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |

| Sulfonated Carbon from Glycerol | Waste Cooking Oil | 22:1 | 100 | 3 | 92.3 | bohrium.com |

| Sulfonated Carbon from Glycerol | Chicken Fat Oil | 18:1 | 70 | 1 | 90.8 | bohrium.com |

This table presents optimized conditions from a specific study and may not be universally applicable.

Alkali-catalyzed transesterification is the most common method for commercial biodiesel production due to its high reaction rates and conversion efficiencies under mild conditions. mdpi.comnih.gov The process typically uses alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction involves one mole of triglyceride reacting with three moles of methanol to produce three moles of FAME and one mole of glycerol. researchgate.net To drive the equilibrium towards product formation, an excess of methanol is generally used. researchgate.net

The effectiveness of this method is sensitive to the presence of free fatty acids and water in the feedstock, which can lead to soap formation and reduce catalyst efficiency. asabe.orgwisdomlib.org For instance, a free fatty acid value lower than 3% is often required for the reaction to proceed to completion. asabe.org Optimal conditions for the transesterification of refined palm oil using NaOH as a catalyst have been reported as a 1:6 molar ratio of oil to methanol, 1% NaOH (w/v in methanol), at 60°C for 30 minutes, resulting in high FAME yields. researchgate.net

Table 4: Conditions for Alkali-Catalyzed Transesterification of Palm Oil

| Catalyst | Catalyst Concentration | Methanol to Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | Conversion/Yield (%) | Reference |

| NaOH | 1% w/v in methanol | 1:6 | 60 | 30 | Optimal | researchgate.net |

| NaOH | 1 wt. % | Not specified | 60 | 60 | ~96 | researchgate.net |

| NaOH | 1 wt. % | Not specified | 60 | 30 | 95 | researchgate.net |

This table synthesizes data from studies on palm oil and illustrates typical reaction parameters.

Solvent-Free Systems in Transesterification

Solvent-free transesterification represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional solvent-based processes. This approach is not only ecologically beneficial but can also lead to higher reaction rates and yields due to increased reactant concentration.

A notable application of this methodology is the synthesis of carbohydrate fatty acid esters. An efficient, solvent-free method involves the transesterification of a sugar with a fatty acid methyl ester using an alkali catalyst. ekb.eg Research has demonstrated that by optimizing reaction parameters such as temperature, time, catalyst, and molar ratio of reactants, high yields of sugar esters can be achieved. For instance, using potassium carbonate as a catalyst at temperatures between 40-50°C, a total sugar ester yield of over 88% was obtained in 3 to 3.5 hours, with a methyl fatty acid ester conversion of about 90%. ekb.eg This method's efficiency and mild conditions make it a promising green alternative for producing these valuable compounds. ekb.eg

Another innovative solvent-free approach combines epoxidation and transesterification of fatty acid methyl esters (FAMEs) in a single reaction vessel. tuhh.de This process, starting from commercially available FAMEs from plant oils, utilizes Novozym 435 as a catalyst for epoxidation at 50°C. tuhh.deacs.org The simultaneous transesterification of the methyl esters to other forms, such as iso-nonyl esters, has also been optimized under the same conditions. tuhh.de This one-pot synthesis is highly efficient for producing epoxy fatty acid esters from renewable resources. tuhh.de Detailed studies have been conducted on the reaction engineering aspects, investigating the process in both stirred tank and bubble column reactors to demonstrate its industrial viability. acs.org The key to a high-yield process is the effective and controlled removal of byproducts like methanol and water, along with the use of an appropriate excess of the fatty alcohol and hydrogen peroxide. acs.org

Furthermore, a tetranuclear zinc cluster has been identified as an effective catalyst for the transesterification of various methyl esters under mild, nearly neutral conditions (58–68 °C). organic-chemistry.org This catalytic system is tolerant of a wide array of functional groups, including those sensitive to acids. A large-scale, solvent-free synthesis of isopentyl pentanoate using this method resulted in an 80% yield, showcasing its high efficiency and environmental benefits with a low E-factor of 0.66. organic-chemistry.org

The table below summarizes the key findings for solvent-free transesterification systems.

| Catalyst | Reactants | Product | Yield | Reference |

| Potassium Carbonate | Sugar, Fatty Acid Methyl Ester | Sugar Ester | >88% | ekb.eg |

| Novozym 435 | Fatty Acid Methyl Ester, Hydrogen Peroxide, iso-nonanol | Epoxy Fatty Acid iso-nonyl Ester | 92% (transesterification) | tuhh.deacs.org |

| Tetranuclear Zinc Cluster | Methyl Ester, Primary/Secondary Alcohol | Transesterified Ester | 80% (isopentyl pentanoate) | organic-chemistry.org |

Advanced Synthetic Strategies

The synthesis of methyl esters has been further refined through the development of advanced strategies that offer greater control, efficiency, and the ability to work with complex molecules and matrices. These methods include solid-phase synthesis, microwave-assisted techniques, and direct synthesis from complex biological materials.

Solid-Phase Synthesis for Methyl Esters

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of methyl esters, particularly in the context of complex molecules like peptides. This technique simplifies the purification process by anchoring the reactant to a solid support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.

One application of SPS is in the synthesis of peptides containing C-terminal methyl esters. A method has been developed that involves anchoring the peptide to a resin through the side-chain of a trifunctional amino acid, such as cysteine. nih.gov Specifically, Fmoc-Cys-OCH₃ is attached to a trityl-based resin via its side-chain thiol group. nih.gov The desired peptide is then synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). This approach has been successfully used to synthesize bioactive peptides, yielding products with high purity and in good yields. nih.gov A comparison of different trityl-based resins showed that the choice of resin can significantly impact the yield of the final peptide. nih.gov

A more general and simplified solid-phase method has also been developed to convert biologically active carboxylic acids into their methyl esters, which can be particularly useful for researchers with limited chemical expertise. tandfonline.com In this method, a strong base quaternary ammonium (B1175870) anion exchange resin is used to deprotonate the carboxylic acid, sequestering the resulting carboxylate on the resin. tandfonline.com The addition of methyl iodide then leads to the formation of the methyl ester via nucleophilic substitution. tandfonline.com As a neutral compound, the ester has little affinity for the charged resin and is easily eluted, providing the pure methyl ester after evaporation of the eluent. tandfonline.com This technique allows for the preparation of 10–20 mg quantities of the methyl ester in good yields and excellent purity within a single day. tandfonline.com

The table below outlines the different solid-phase synthesis strategies for methyl esters.

| Resin Type | Starting Material | Product | Key Feature | Reference |

| Trityl-based Resin | Fmoc-Cys-OCH₃ | Peptide with C-terminal methyl ester | Side-chain anchoring of cysteine | nih.gov |

| Anion Exchange Resin | Bioactive Carboxylic Acid | Methyl Ester of the carboxylic acid | Simple, rapid purification | tandfonline.com |

Microwave-Assisted Esterification

Microwave-assisted synthesis has emerged as a highly efficient method for esterification, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netmdpi.comnih.gov The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating.

An example of this is the eco-friendly synthesis of methyl esters of alginic acids. researchgate.net Microwave-assisted synthesis (MAS) achieved the highest degree of esterification (45%) in just 5 minutes, a significant reduction from the 60 minutes required for conventional methods. researchgate.net Importantly, this rapid process did not lead to the degradation of the alginic acid polymer chains. researchgate.net

In the context of producing fatty acid methyl esters (FAMEs), microwave-assisted derivatization of fatty acids from yeast samples was completed within 5 minutes, which is 24 times faster than conventional heating. nih.gov This method does not require a pre-treatment cell disruption step and yields quantitative results, allowing for a high throughput of several hundred samples per day. nih.gov Similarly, microwave-assisted direct transesterification of human whole blood for FAME analysis can be achieved in as little as 1 minute. nih.gov This method was found to increase the total FAME yield, largely due to a more efficient transesterification of sphingomyelin. nih.gov

Microwave heating has also been successfully applied to the esterification of tall oil fatty acids with methanol using a novel lignin-based solid catalyst. jyu.fi At 100°C, a 60-minute reaction time yielded an 88% esterification yield with the lignin-based catalyst, which was comparable to or better than other tested catalysts and could be easily recovered and reused. jyu.fi

The table below presents a comparison of different microwave-assisted esterification methods.

| Substrate | Catalyst | Reaction Time | Yield/Conversion | Reference |

| Alginic Acids | - | 5 min | 45% Degree of Esterification | researchgate.net |

| Yeast Fatty Acids | - | 5 min | Quantitative | nih.gov |

| Human Whole Blood Sphingomyelin | 1% H₂SO₄ | 5 min | 14% increase in total FAME yield | nih.gov |

| Tall Oil Fatty Acids | Lignin-based | 60 min | 88% | jyu.fi |

Direct Synthesis from Complex Matrices

The direct synthesis of methyl esters from complex biological matrices offers a streamlined approach that bypasses the often laborious and time-consuming steps of extraction and purification of the starting material. This is particularly advantageous for the analysis of fatty acids in various biological samples.

The direct transesterification method has been shown to provide an improved recovery of total fatty acids compared to traditional multi-step procedures, which are prone to sample loss and contamination. japsonline.com A single-step procedure for obtaining fatty acid methyl esters (FAMEs) from fresh flower samples involves refluxing the sample in a mixture of methanol, benzene, hexane, aluminum chloride, and sulfuric acid. japsonline.com This direct transmethylation (DTM) method is rapid and minimizes the use of large solvent volumes. japsonline.com

This approach has also been successfully applied to the synthesis of FAMEs from Croton macrostachyus kernel oil. acs.orgnih.gov The process involves a direct degumming and transesterification to convert the oil into FAMEs. acs.org The composition of the resulting FAMEs can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov

Furthermore, microwave-assisted direct transesterification has been effectively used for producing FAMEs from dried blood spots (DBS). nih.gov This method is amenable to high-throughput analysis and significantly simplifies the sample preparation process for fatty acid profiling. nih.gov Similarly, a rapid method for preparing FAMEs directly from yeast cells using microwave-assisted derivatization has been developed, eliminating the need for prior cell disruption and extraction steps. nih.gov

The table below highlights examples of direct synthesis of methyl esters from various complex matrices.

| Matrix | Method | Key Advantage | Reference |

| Fresh Flower Sample | Direct Transmethylation (DTM) | Improved recovery, reduced solvent use | japsonline.com |

| Croton macrostachyus Kernel Oil | Direct Degumming and Transesterification | Streamlined process for FAME production | acs.orgnih.gov |

| Dried Blood Spots (DBS) | Microwave-Assisted Direct Transesterification | High-throughput analysis | nih.gov |

| Yeast Cells | Microwave-Assisted Derivatization | No pre-treatment required | nih.gov |

Enzymatic Synthesis and Biocatalysis of Methyl Esters

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of methyl esters offers a green and highly selective alternative to conventional chemical methods. tandfonline.com Enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of unwanted byproducts. tandfonline.com

Lipase-Catalyzed Transesterification and Esterification

Lipases are widely employed for both the transesterification of triglycerides and the esterification of free fatty acids to produce methyl esters. These enzymes can function in aqueous, organic, or solvent-free systems and can be used in either free or immobilized forms.

Lipase-catalyzed transesterification is a key process in the production of biodiesel from vegetable oils and other lipid feedstocks. scialert.net Lipases from various microbial sources, such as Candida rugosa, Pseudomonas cepacia, and Candida antarctica (often immobilized as Novozym-435), have been successfully used for the transesterification of crude Pongamia oil with methanol. tandfonline.com To overcome the issue of enzyme inactivation by methanol, a stepwise addition of the alcohol was employed, achieving a 91% conversion after 60 hours. tandfonline.com

The use of a liquid lipase (B570770) from Thermomyces lanuginosus has been investigated for the production of FAMEs from blends of edible and non-edible raw materials, such as tallow (B1178427) and soybean oil. nih.gov The highest yield (84.6%) was obtained using 100% tallow after 480 minutes at 35°C, highlighting the potential of using alternative, non-food feedstocks. nih.gov

Lipases can also be utilized in novel reaction environments. For example, lipase was effectively used to catalyze the transesterification of long-chain molecules within cellulose-coated oil-in-water emulsion particles. nih.gov This system acts as a microbioreactor, providing a large interfacial area for the enzyme to act, and interestingly, the lipase favored transesterification over hydrolysis despite the abundance of water. nih.gov

In addition to transesterification, lipases can catalyze the esterification of free fatty acids. While the conversion of fatty acids to FAMEs via esterification is well-established, the reverse reaction, the hydrolysis of FAMEs to fatty acids, is also being explored using lipases as a greener alternative to corrosive acid catalysts. monash.edu Furthermore, lipase-catalyzed esterification in reactive natural deep eutectic solvents (NADES) has been studied, although challenges such as the competing hydrolysis reaction have been noted. rsc.org

The table below summarizes the findings from various studies on lipase-catalyzed synthesis of methyl esters.

| Lipase Source | Substrate | Reaction Type | Key Finding | Reference |

| Candida antarctica (Novozym-435) | Crude Pongamia Oil | Transesterification | 91% conversion with stepwise methanol addition | tandfonline.com |

| Thermomyces lanuginosus (liquid) | Tallow/Soybean Oil Blend | Transesterification | 84.6% yield with 100% tallow | nih.gov |

| Lipase in Emulsion | Methyl Laurate, Oleyl Alcohol | Transesterification | Effective catalysis in an aqueous emulsion system | nih.gov |

| Lipolytic Bacteria | Vegetable Oils | Transesterification | Formation of methyl esters from various oils confirmed | scialert.net |

Enzyme Selection and Immobilization Strategies

The enzymatic synthesis of α-methyl amino acid methyl esters leverages the high selectivity of biocatalysts to achieve specific chemical transformations. A variety of enzymes have been successfully employed, with the choice of enzyme being critical to the success of the synthesis. For instance, α-chymotrypsin has been effectively used in the enzymatic resolution of D,L-α-methyl-tryptophan methyl ester. nih.govresearchgate.net This enzyme selectively hydrolyzes the L-methyl ester, allowing for the separation of the enantiomerically pure α-[14C]methyl-L-tryptophan. nih.govresearchgate.net

Thermolysin is another valuable enzyme, particularly for the synthesis of peptide precursors. It has been used in a cross-linked polyurethane (PU) entrapped form to catalyze the condensation of Z-L-aspartic acid and L-phenylalanine methyl ester to produce α-Z-L-aspartyl-L-phenylalanine methyl ester, a precursor to aspartame (B1666099). nih.gov The immobilization within the PU matrix, particularly with a support prepared from polypropylene (B1209903) glycol, enhances the enzyme's stability and reusability, with only a 2% loss of activity observed after each reuse cycle. nih.gov

Penicillin amidohydrolase has also been utilized for the kinetic resolution of β-amino acid esters through phenylacetylation. acs.org Screening of commercially available immobilized forms of this enzyme revealed significant differences in efficiency, highlighting the importance of both enzyme source and immobilization technique. acs.org Furthermore, α-amino ester hydrolases (AEHs) are recognized for their high reactivity and selectivity in the synthesis of β-lactam antibiotics like cephalexin (B21000), by coupling an activated acyl donor with a β-lactam ring nucleophile. frontiersin.org

Directed evolution has emerged as a powerful tool for tailoring enzyme properties. For example, protoglobin nitrene transferases have been engineered through multiple rounds of directed evolution to catalyze the enantioselective intermolecular α-C−H amination of carboxylic acid esters, yielding unprotected chiral α-amino esters. nih.gov This process led to the development of highly enantioselective enzymes for both L- and D-α-amino ester synthesis. nih.gov

Optimization of Enzymatic Reaction Parameters

The efficiency and selectivity of enzymatic syntheses of methyl esters are highly dependent on the optimization of key reaction parameters, including pH, temperature, and substrate concentrations.

In the kinetic resolution of a β-amino acid ester using immobilized penicillin amidohydrolase, the optimal conditions were determined to be a pH of 5.7 and a temperature of 28°C. acs.org The concentrations of the reactants, phenylacetic acid and the β-amino acid ester, were also critical, with optimal concentrations set at 0.37 M and 0.47 M, respectively. acs.org Under these optimized conditions, yields of the desired (S)-amino acid ester reached 90% with an enantiomeric excess of 95% or greater in under 12 hours. acs.org

For the thermolysin-catalyzed synthesis of an aspartame precursor, the reaction was carried out in water-saturated ethyl acetate (B1210297) at 40°C. nih.gov This specific solvent system and temperature were crucial for achieving a 94% conversion to the desired product within 30 hours when using an optimal amount of entrapped enzyme. nih.gov The kinetics of this reaction were found to be first-order with respect to L-phenylalanine methyl ester, indicating that the reaction involves sequential interactions with the immobilized enzyme. nih.gov

The concentration of the enzyme itself is also a key parameter influencing reactor productivity. In the synthesis of cephalexin using α-amino ester hydrolase (AEH), it was demonstrated that productivity is directly proportional to the enzyme concentration. frontiersin.org A higher enzyme concentration increases the reaction speed, thereby reducing the required residence time in a reactor to achieve the same level of reactant conversion. frontiersin.org

The development of a kinetic model for ω-transaminase from Bacillus thuringiensis JS64 in the kinetic resolution of α-methylbenzylamine highlighted the inhibitory effect of the product, acetophenone (B1666503). nih.gov This modeling suggested that the removal of acetophenone during the reaction could significantly enhance the reaction rate, a prediction confirmed by the improved performance of a biphasic reaction system that extracts acetophenone from the aqueous phase. nih.gov

Chemo-Enzymatic Hybrid Approaches for Methyl Ester Synthesis

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to create efficient and highly selective synthetic routes to α-methyl amino acid methyl esters and their derivatives. These hybrid approaches often utilize a chemical step to generate a key intermediate that is then stereoselectively transformed by an enzyme.

A notable example is the synthesis of enantiomerically pure β-branched α-amino acids. This method starts with the chemical synthesis of (Z)-isomers of β,β-disubstituted didehydroamino acids from L-threonine methyl ester. acs.org These intermediates then undergo asymmetric hydrogenation using a rhodium catalyst, followed by enzymatic hydrolysis to yield two of the four possible diastereoisomers of the β-branched amino acid with high enantiomeric purity. acs.org

Another powerful chemo-enzymatic route is employed for the preparation of enantiomerically pure α-[14C]methyl-L-tryptophan. nih.govresearchgate.net The process begins with the chemical α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester to introduce the radiolabel. nih.govresearchgate.net Subsequent hydrolysis of the Schiff base yields the D,L-methyl ester of α-[14C]methyl tryptophan. nih.govresearchgate.net The final and crucial step is the enantioselective enzymatic hydrolysis of the L-methyl ester by α-chymotrypsin, affording the desired enantiomerically pure product. nih.govresearchgate.net

The synthesis of diastereomeric mixtures of 1-β-O-acyl glucuronides of a racemic profen also demonstrates a two-step chemo-enzymatic method. acs.org The first step involves the chemical condensation of the cesium salt of the profen with a protected glucuronic acid derivative to form the corresponding methyl acetyl derivatives. acs.org This is followed by an enzyme-catalyzed chemo-selective hydrolysis of the methyl ester. Several enzymes were screened for this step, with lipase B from Candida antarctica (CALB) and Chirazyme L-2 CB showing high chemo-selective activity, quantitatively yielding the desired glucuronide product. acs.org

Furthermore, the synthesis of N-substituted L-tryptophan methyl esters can be achieved through a multi-step process that combines chemical transformations with enzymatic potential. google.com The process involves the initial methylation of L-tryptophan to its methyl ester hydrochloride, followed by dehydrochlorination. google.com The resulting L-tryptophan methyl ester is then condensed with an aromatic aldehyde, and the subsequent imine is reduced to a secondary amine using sodium borohydride. google.com While this specific sequence is chemical, it sets the stage for potential enzymatic resolutions or modifications at various points.

Targeted Derivatization of Methyl Esters for Research Applications

Preparation from Specific Carboxylic Acids

The synthesis of α-amino acid methyl esters from their corresponding carboxylic acids is a fundamental and widely practiced transformation in organic chemistry, providing essential building blocks for peptide synthesis, medicinal chemistry, and as chiral synthons. nih.govmdpi.com A variety of methods have been developed to achieve this esterification, each with its own advantages and limitations.

A common and straightforward approach involves the reaction of the amino acid with methanol in the presence of an acid catalyst. Protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are frequently used. mdpi.com Thionyl chloride in methanol is another effective reagent system for this conversion. nih.govmdpi.com However, these methods can sometimes require harsh conditions and tedious workup procedures. nih.gov

To address these drawbacks, milder and more convenient methods have been developed. One such method employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system has been shown to be highly efficient for the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic ones, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction is generally clean and proceeds under mild conditions. nih.gov

Another cost-effective and safe method utilizes sodium bisulfate (NaHSO₄) as a catalyst for the esterification of both aromatic and aliphatic carboxylic acids, including amino acids. derpharmachemica.com This method, often assisted by ultrasonication, provides a safer alternative to strong acids like HCl and H₂SO₄ and is economically advantageous due to the low cost of the reagent. derpharmachemica.com The isolation of the resulting methyl esters is also simplified. derpharmachemica.com

A process for the synthesis of amino acid methyl esters has also been described that involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated additions of methanol. google.com This iterative process aims to drive the equilibrium towards the ester product and achieve high yields, which is particularly relevant for the synthesis of precursors for semi-synthetic β-lactam antibiotics. google.com

The following table summarizes the yields of various amino acid methyl ester hydrochlorides prepared using the methanol/trimethylchlorosilane method. nih.gov

| Entry | Amino Acid | Time (h) | Yield (%) |

| 1 | L-Alanine | 2 | 98 |

| 2 | L-Phenylalanine | 2 | 97 |

| 3 | L-Leucine | 2 | 98 |

| 4 | L-Isoleucine | 2.5 | 96 |

| 5 | L-Valine | 2.5 | 97 |

| 6 | L-Proline | 2 | 99 |

| 7 | L-Methionine | 2 | 98 |

| 8 | L-Tyrosine | 3 | 92 |

| 9 | L-Tryptophan | 3 | 95 |

| 10 | D-Phenylglycine | 2 | 98 |

| 11 | L-Aspartic acid | 4 | 91 (dimethyl ester) |

| 12 | L-Glutamic acid | 4 | 93 (dimethyl ester) |

| 13 | 4-Aminobenzoic acid | 3 | 97 |

| 14 | 3-Aminobenzoic acid | 3 | 96 |

| 15 | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 5 | 92 |

| 16 | (S)-(-)-2-Amino-3-phenyl-1-propanol | 5 | 94 |

| 17 | (S)-(+)-2-Amino-1-propanol | 5 | 93 |

Table created from data sourced from a study on the synthesis of amino acid methyl esters. nih.gov

Synthesis of Labeled Methyl Esters

The synthesis of isotopically labeled α-methyl amino acid methyl esters is of significant importance for a variety of research applications, including metabolic studies, mechanistic investigations, and as tracers in medical imaging. nih.govnih.govnih.gov Different isotopes, such as ¹⁴C, ¹¹C, and deuterium (B1214612) (²H), are incorporated into the methyl ester molecule at specific positions.

A practical method for the preparation of enantiomerically pure α-[¹⁴C]methyl-L-tryptophan involves a chemo-enzymatic approach. nih.govresearchgate.net The radiolabeled α-methyl group is introduced via the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester using a ¹⁴C-labeled methylating agent. nih.govresearchgate.net Subsequent hydrolysis and enzymatic resolution with α-chymotrypsin yield the final labeled product. nih.govresearchgate.net A similar strategy has been explored for the synthesis of α-[¹¹C]methyl-tryptophan and its methyl ester, where [¹¹C]iodomethane is used as the labeling agent. researchgate.net

Deuterium-labeled α-amino esters have also been synthesized using various methods. One efficient technique involves a hydrogen isotope exchange of α-amino esters in D₂O, catalyzed by 2-hydroxynicotinaldehyde (B1277654) under mild conditions. nih.govacs.org This method demonstrates a broad substrate scope and provides the desired products with excellent deuterium incorporation. nih.govacs.org For example, the synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoate-d resulted in 95% deuterium incorporation at the α-position. nih.govacs.org

Biocatalytic methods have also been developed for the stereoselective deuteration of α-amino acids and their methyl esters. nih.gov An α-oxo-amine synthase, SxtA AONS, has been shown to produce a range of α-²H amino acids and esters site- and stereoselectively using D₂O as the deuterium source. nih.gov This enzymatic approach offers an operationally simple route to these valuable labeled compounds. nih.gov

Mechanochemistry provides a rapid and efficient alternative for isotopic labeling. d-nb.info A mechanochemical saponification route using a vibratory ball mill can produce ¹⁷O-enriched free amino acids from their corresponding methyl ester hydrochloride salts with high efficiency and minimal waste. d-nb.info This method has been successfully applied to a range of amino acids, yielding the labeled products in good yields. d-nb.info

The following table presents data on the synthesis of α-deuterated α-amino esters using 2-hydroxynicotinaldehyde as a catalyst. nih.govacs.org

| Product Number | R Group | Yield (%) | Deuterium Incorporation (%) |

| 2-d | Benzyl | 92 | 96 |

| 3-d | 4-Methylbenzyl | 89 | 95 |

| 4-d | 3-Methylbenzyl | 85 | 91 |

| 5-d | 2-Methylbenzyl | 83 | 92 |

| 6-d | 4-Methoxybenzyl | 86 | 93 |

| 7-d | 4-Fluorobenzyl | 88 | 94 |

| 8-d | 4-Chlorobenzyl | 90 | 95 |

| 9-d | 4-Bromobenzyl | 87 | 94 |

| 10-d | 2-Naphthylmethyl | 84 | 92 |

| 11-d | 3-Indolylmethyl | 81 | 90 |

| 12-d | Phenyl | 88 | 90 |

| 13-d | 4-Chlorophenyl | 85 | 92 |

| 14-d | 3-Chlorophenyl | 90 | 91 |

Table created from data sourced from a study on the site-selective deuteration of α-amino esters. nih.govacs.org

Formation of Complex Methyl Ester Adducts and Hybrids

The chemical reactivity of α-methyl amino acid methyl esters allows for their incorporation into more complex molecular architectures, including various adducts and hybrid molecules. These derivatives are often synthesized to explore new biological activities or to serve as specialized research tools.

One area of investigation involves the synthesis of benzyloxybenzene substituted (S)-α-amino acid methyl ester derivatives. nih.gov These compounds are prepared through the reaction of L-amino acid methyl esters with a benzyloxybenzaldehyde, followed by an in-situ reduction with sodium borohydride. nih.gov The resulting complex methyl esters can be further derivatized, for example, by reaction with ammonia (B1221849) to form the corresponding amides. nih.gov These hybrid molecules have been evaluated for their inhibitory activity against enzymes such as cholinesterases and monoamine oxidases. nih.gov

Another example of complex adduct formation is the synthesis of 1-β-O-acyl glucuronides of racemic profens. acs.org This involves a chemo-enzymatic approach where the profen is first condensed with a protected methyl ester of glucuronic acid. acs.org The resulting diastereomeric mixture of methyl ester adducts is then selectively hydrolyzed at the methyl ester position to yield the final glucuronide hybrid. acs.org These types of molecules are important for studying drug metabolism, as glucuronidation is a major pathway for the elimination of many drugs.

The synthesis of peptide-like structures also represents the formation of complex adducts. Thermolysin, an enzyme, has been utilized to catalyze the condensation of Z-L-aspartic acid with L-phenylalanine methyl ester in an organic solvent. nih.gov This reaction forms a specific peptide bond, resulting in the dipeptide methyl ester α-Z-L-aspartyl-L-phenylalanine methyl ester, which is a precursor to the artificial sweetener aspartame. nih.gov This demonstrates the precise formation of a complex amide linkage involving a methyl ester.

Furthermore, biocatalytic processes have been developed to prepare chiral intermediates for pharmaceuticals, which can be considered complex hybrids. nih.gov For instance, the enzymatic synthesis of [4S-(4a,7a,10ab)]1-octahydro-5-oxo-4-[[(phenylmethoxy) carbonyl]amino]-7H-pyrido-[2,1-b] nih.govchimia.chthiazepine-7-carboxylic acid methyl ester, a key intermediate for a vasopeptidase inhibitor, showcases the creation of a complex heterocyclic system attached to an amino acid-like methyl ester framework. nih.gov

Biosynthesis Pathways and Metabolic Engineering of Methyl Esters

Natural Occurrence and Endogenous Production of Methyl Esters

Fatty acid methyl esters (FAMEs) are naturally occurring molecules found in a variety of organisms, although their presence is not as widespread as other lipids. In mammals, certain FAMEs, such as palmitic acid methyl ester (PAME), are considered endogenous, having been identified in tissues like the pancreas and perivascular adipose tissue. nih.govfrontiersin.org PAME, one of the most common saturated fatty acids in mammalian cells, is known to be an endogenous, naturally occurring fatty acid methyl ester. frontiersin.org Research has shown that these endogenous methyl esters can act as signaling molecules. For instance, methyl palmitate was found to be a potent activator of the peroxisome proliferator-activated receptor (PPAR) family, suggesting a role in controlling metabolic pathways. nih.gov The methyl esterification of fatty acids, while not a prominent process in nature, appears to confer biological activity related to neuroprotection and vasodilation. ocl-journal.org

In the marine environment, the primary production of fatty acids, the precursors to FAMEs, occurs in photosynthetic microalgae, heterotrophic protists, and bacteria. mdpi.com While FAMEs themselves are not the primary form of fatty acids in these organisms, the foundational molecules for their synthesis are abundantly produced. Some bacteria are also known to produce unique methylated fatty acids. For example, certain bacteria synthesize furan (B31954) fatty acids (FuFAs), which can be methylated. osti.gov

Microbial Biosynthesis of Fatty Acid Methyl Esters (FAMEs)

The microbial production of FAMEs represents a promising avenue for creating sustainable biofuels and chemicals. This process leverages the metabolic machinery of microorganisms to convert simple carbon sources, like CO2, into valuable oleochemicals.

The biosynthesis of FAMEs in engineered microbes is a multi-step process that relies on a cascade of specific enzymes to direct metabolic intermediates toward the final product.

Two key classes of enzymes are central to the biological synthesis of FAMEs: lipases and O-methyltransferases.

Lipases: These enzymes are crucial in the transesterification process, where they catalyze the conversion of triglycerides (oils) into FAMEs. mdpi.com Lipase-mediated transesterification can be performed under mild conditions and can tolerate the water content often found in unrefined oils, which is an advantage over chemical catalysis. mdpi.com Commercially available lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Candida antarctica (Novozym 435), are frequently used in enzymatic FAME production. nih.govthescipub.com The efficiency of these enzymes can be a limiting factor due to cost and reaction time, but research into enzyme improvement and immobilization aims to make the process more economically competitive. mdpi.commdpi.com

O-Methyltransferases: In de novo biosynthesis pathways engineered in microorganisms, O-methyltransferases play a direct role in creating FAMEs from free fatty acids (FFAs). A notable example is the Juvenile Hormone Acid O-Methyltransferase (JHAMT) from the fruit fly Drosophila melanogaster (DmJHAMT). nih.govnih.gov This enzyme catalyzes the methylation of FFAs using S-adenosyl-L-methionine (SAM) as the methyl donor, a process that bypasses the need for toxic methanol (B129727). nih.govnih.gov Other fatty acid O-methyltransferases (FAMTs), such as one from Mycobacterium marinum, have also been successfully used in engineered E. coli to produce FAMEs. nih.gov

The production of FAMEs is fundamentally linked to the cell's native fatty acid biosynthesis pathway. This pathway provides the necessary fatty acid precursors.

The process begins with the precursor molecule acetyl-CoA. nih.govnih.gov Through a series of enzymatic reactions, acetyl-CoA is converted to malonyl-CoA, which then enters an iterative cycle of elongation. nih.govresearchgate.net In this cycle, the growing fatty acid chain is attached to an Acyl Carrier Protein (ACP), forming an acyl-ACP intermediate. nih.govresearchgate.net

To channel these intermediates toward FAME production, the following steps are typically engineered into the host microorganism:

Hydrolysis: A thioesterase enzyme is introduced to cleave the fatty acid from the acyl-ACP, releasing a free fatty acid (FFA). nih.govnih.gov The choice of thioesterase can influence the chain length of the resulting FFA. nih.gov

Activation (optional): In some pathways, the FFA is activated to a fatty acyl-CoA by an acyl-CoA synthetase. nih.govfrontiersin.org

Esterification: The FFA (or fatty acyl-CoA) is then converted into a FAME by an O-methyltransferase or a wax ester synthase, respectively. nih.govnih.govresearchgate.net

The efficiency of this entire pathway, or metabolic flux, is dependent on the coordinated action of these enzymes and the availability of precursors like acetyl-CoA and the methyl donor SAM. nih.govnih.gov

Cyanobacteria are particularly attractive hosts for FAME production because they are photosynthetic, meaning they can produce these compounds directly from CO2 and sunlight. frontiersin.orgdiva-portal.orgnih.gov This eliminates the need for sugar-based feedstocks that might compete with food supplies. diva-portal.org

Species like Synechocystis sp. PCC 6803 and Synechococcus elongatus PCC 7942 have been successfully engineered to produce a range of biofuels and chemicals, including FAMEs. nih.govresearchgate.netdiva-portal.org A key advantage of using cyanobacteria is that in some engineered systems, the produced FAMEs are naturally secreted out of the cell. nih.gov This simplifies the recovery process, as the product can be collected from the surrounding medium without the need for costly cell harvesting and biomass processing. nih.gov

To achieve commercially viable production levels, microorganisms must be genetically optimized. Metabolic engineering strategies focus on maximizing the flow of carbon toward the desired FAME product while minimizing its diversion into competing pathways.

Key optimization strategies include:

Blocking Competing Pathways: To prevent the carbon from being used for other cellular processes, competing metabolic pathways are often disabled. This can involve deleting genes responsible for β-oxidation (fatty acid degradation) or those that incorporate fatty acids into the cell membrane. diva-portal.orgresearchgate.net

Optimizing Enzyme Expression: The levels of the introduced biosynthetic enzymes must be carefully balanced. Using strong, inducible promoters and optimizing ribosome binding sites (RBS) can ensure that the enzymes are expressed at the right levels to maximize pathway flux without overburdening the cell. nih.gov

Process Optimization: Beyond genetic modifications, optimizing reaction conditions such as temperature, methanol-to-oil ratio, and catalyst concentration can significantly improve FAME yields in both enzymatic and whole-cell systems. mdpi.comijcce.ac.irtandfonline.com Advanced computational methods, including genetic algorithms and artificial neural networks, are increasingly being used to predict the optimal parameters for biodiesel production. mdpi.comtandfonline.commdpi.com

Through these combined strategies, researchers have been able to achieve significant improvements in FAME production. For instance, by engineering E. coli with a potent methyltransferase and optimizing precursor supply, FAME titers were increased 35-fold over previous attempts, reaching 0.56 g/L. nih.gov In cyanobacteria, promoter and RBS optimization led to FAME production of up to 120 mg/L in 10 days. nih.gov

Data Tables

Table 1: Key Enzymes in FAME Biosynthesis

| Enzyme Class | Specific Enzyme Example | Source Organism | Function in FAME Pathway | Citation |

| O-Methyltransferase | Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) | Drosophila melanogaster | Methylates free fatty acids using SAM as a methyl donor. | nih.gov, nih.gov |

| Lipase (B570770) | Lipozyme TL IM | Thermomyces lanuginosus | Catalyzes transesterification of triglycerides to FAMEs. | nih.gov, thescipub.com |

| Thioesterase | 'UcFatB1 | Umbellularia californica | Cleaves acyl-ACP to release free fatty acids. | nih.gov |

| SAM Synthetase | MetK | Escherichia coli | Synthesizes S-adenosylmethionine (SAM), the methyl donor. | nih.gov |

| Acetyl-CoA Carboxylase | Acc1 | Saccharomyces cerevisiae | Catalyzes the first committed step in fatty acid synthesis. | frontiersin.org |

Table 2: Engineered Microorganisms for FAME Production

| Microorganism | Key Engineering Strategy | Achieved Titer | Citation |

| Synechocystis sp. PCC 6803 | Expression of DmJHAMT and 'UcFatB1; promoter and RBS optimization. | 120 mg/L | nih.gov |

| Escherichia coli | Expression of DmJHAMT; overexpression of SAM synthetase; medium-chain fatty acid production. | 0.56 g/L | nih.gov |

| Saccharomyces cerevisiae | Overexpression of acetyl-CoA carboxylase (ACC1). | 8.2 mg/L (FAEEs) | frontiersin.org |

Plant Biosynthesis of Volatile Methyl Esters

Precursor Amino Acid Metabolism and Ester Formation

The biosynthesis of volatile methyl esters in plants is intricately linked to the metabolism of amino acids, which serve as fundamental precursors for a wide array of aroma compounds. researchgate.net The catabolism of specific amino acids, including branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, as well as aromatic amino acids such as phenylalanine, gives rise to a variety of volatile organic compounds, including aldehydes, alcohols, and esters. frontiersin.org These compounds are crucial contributors to the characteristic aroma and flavor profiles of many fruits and flowers. usda.gov

The metabolic pathway from amino acids to esters involves a series of enzymatic steps:

Transamination or Deamination : The initial step involves the removal of the amino group from the precursor amino acid. This is typically catalyzed by aminotransferase (or transaminase) enzymes, which convert the amino acid into its corresponding α-keto acid. frontiersin.orgencyclopedia.pub For instance, L-phenylalanine is converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia-lyase (PAL), which is a key entry point into the phenylpropanoid pathway. frontiersin.orgrsc.org

Decarboxylation : The resulting α-keto acid is then decarboxylated, a reaction that removes a carboxyl group and produces an aldehyde. frontiersin.org This step is often a rate-limiting factor in the synthesis of certain esters. frontiersin.org

Reduction : The aldehyde can then be reduced to its corresponding alcohol by the action of alcohol dehydrogenases (ADH). frontiersin.org

Esterification : The final step is the formation of the ester, which is catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the alcohol generated in the previous step. nih.govnih.gov The specific combination of alcohol and acyl-CoA determines the final ester produced. nih.gov For the formation of methyl esters, S-adenosyl-L-methionine (SAM) often serves as the methyl donor in reactions catalyzed by methyltransferases belonging to the SABATH family. nih.govfrontiersin.orgfrontiersin.org

Research has shown that the availability of these amino acid precursors is directly related to the production of volatile esters during fruit ripening. ashs.org For example, in bananas, the accumulation of valine and leucine in the pulp coincides with the formation of branched-chain esters. ashs.org Similarly, studies in melons have highlighted that the primary difference between aromatic and non-aromatic varieties lies in their ability to esterify amino acid-derived volatiles; aromatic varieties contain high levels of esters, while non-aromatic ones accumulate the precursor aldehydes and alcohols. frontiersin.org The supply of precursors, therefore, is a critical factor determining the specific volatile profile of a given plant species or variety. nih.govacs.org

Enantioselectivity in Biosynthetic Pathways

Enantioselectivity is a critical aspect of plant biosynthetic pathways, dictating the specific stereoisomeric form (enantiomer) of a chiral compound that is produced. In the context of volatile methyl esters, the chirality of the final product is often determined by the stereospecificity of the enzymes involved in the biosynthetic cascade, starting from the precursor amino acid. Many biological molecules, including amino acids, are chiral, and enzymes typically exhibit high selectivity for one enantiomer over the other.

The enantiomeric distribution of volatile esters can significantly impact the aroma profile of a plant, as different enantiomers of the same compound can have distinct smells and sensory perception thresholds. researchgate.net The analysis of enantiomeric ratios is therefore essential for understanding flavor biogenesis and for applications in the food and fragrance industries. mdpi.comnih.gov

Several key points illustrate enantioselectivity in these pathways:

Enzyme Specificity : The enzymes that catalyze the various steps in ester biosynthesis, from the initial conversion of the amino acid to the final esterification, can be highly enantioselective. For example, studies on the biosynthesis of coronatine (B1215496), a phytotoxin, revealed that the cyclopropyl (B3062369) amino acid coronamic acid is derived specifically from L-isoleucine, indicating stereospecific enzymatic action. acs.org

Precursor Configuration : The absolute configuration of the final ester is often directly linked to the configuration of its precursor. An enantioselective synthesis of the methyl ester of CPE, an intermediate in coronatine biosynthesis, established that the natural product possesses the (R) configuration, which is consistent with the stereochemistry of its biosynthetic precursors. acs.org

Variable Enantiomeric Ratios : The enantiomeric excess (e.e.), which measures the purity of one enantiomer, can vary significantly between different plant species and even within different tissues of the same plant. For instance, enantioselective gas chromatography has been used to determine the enantiomeric distribution of chiral compounds in the essential oils of various plants, revealing that some compounds are present as nearly pure enantiomers while others are found as racemic or near-racemic mixtures. mdpi.commdpi.com In a study of red wines, the decrease in the concentration of (2R)-2-hydroxy-4-methylpentanoic acid over time was correlated with an increase in its corresponding ethyl ester, demonstrating a stereospecific esterification process during aging. ives-openscience.eu

Novel Pathway Elucidation : Investigating the enantiomeric ratios of metabolites can help uncover novel biosynthetic routes. A study on a beverage fermented with shiitake mushrooms found an unusually high proportion of (R)-methyl 2-methylbutanoate, whereas this ester typically occurs in nature with a high excess of the (S)-enantiomer. researchgate.net This discovery pointed to a unique metabolic capability of the fungus to preferentially esterify the (R)-acid precursor. researchgate.net

The study of enantioselectivity in the biosynthesis of methyl esters is crucial for a complete understanding of plant secondary metabolism and has practical implications for quality control and the biotechnological production of natural flavors and fragrances.

Analytical Techniques and Quantification Methodologies for Methyl Esters

Chromatographic Methods for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of methyl esters, providing powerful tools for their separation, identification, and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques, each with distinct advantages and applications.

Gas Chromatography (GC) Applications

Gas chromatography is a highly effective technique for the analysis of volatile compounds like methyl esters. restek.comscioninstruments.com The process involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a column. restek.comscioninstruments.com For fatty acid analysis, they are often converted to fatty acid methyl esters (FAMEs) to increase their volatility and thermal stability, making them suitable for GC analysis. restek.comscioninstruments.coms4science.at

Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust method for the quantitative analysis of fatty acid methyl esters (FAMEs). s4science.atperkinelmer.com This technique is valued for its high sensitivity, wide linear range, and reliability in determining the concentration of various FAMEs in a sample. nih.govsciopen.com

Key Principles and Findings:

High Sensitivity and Accuracy: GC-FID is known for its ability to detect FAMEs at low concentrations, making it suitable for analyzing samples with complex fatty acid profiles. perkinelmer.comnih.gov Studies have demonstrated the high accuracy and reproducibility of GC-FID for quantifying FAMEs in various matrices, including edible oils and food products. s4science.atperkinelmer.com

Method Validation: The accuracy of GC-FID methods is often validated using primary reference standards. For instance, the analysis of corn oil FAMEs showed high accuracy for predominant esters like methyl oleate (B1233923) and methyl linoleate (B1235992), with relative standard deviations (RSDs) for all individual FAMEs below 5%. sigmaaldrich.com

Quantitative Analysis: Quantification is typically achieved by comparing the peak areas of the analytes to those of an internal or external standard. s4science.atscioninstruments.com The use of an internal standard helps to correct for variations in injection volume and detector response. scioninstruments.com Calibration curves constructed with standard FAME solutions demonstrate a linear detector response over a specific concentration range. sigmaaldrich.comresearchgate.net

Column Selection: The choice of the GC column is critical for achieving good separation of FAMEs. Columns with polyethylene (B3416737) glycol (PEG) stationary phases, such as Omegawax and Carbowax, are commonly used for the analysis of saturated and unsaturated FAMEs. restek.comsigmaaldrich.com

Table 1: GC-FID Method Parameters for FAME Analysis in Edible Oils

| Parameter | Value |

| Column | Elite-2560 (PerkinElmer) or similar |

| Injector | Capillary Injector |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Optimized for fast analysis and high reproducibility |

This table presents typical parameters for GC-FID analysis of FAMEs, which can be adjusted based on the specific sample and analytical goals. s4science.atperkinelmer.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.govacs.org It is extensively used for both the qualitative identification and quantitative analysis of methyl esters. nih.govnih.gov

Key Principles and Findings:

Identification: The mass spectrometer provides detailed structural information by fragmenting the eluted compounds and generating a unique mass spectrum for each component. csic.esnaturalspublishing.com This mass spectrum acts as a "fingerprint" that can be compared to spectral libraries for confident compound identification. acs.orgnaturalspublishing.com

Quantification: For quantitative analysis, GC-MS can operate in different modes. Total ion current (TIC) mode sums the ion currents of all mass fragments, while selected ion monitoring (SIM) mode focuses on specific fragment ions characteristic of the target analyte. nih.govnih.gov SIM mode offers enhanced sensitivity and selectivity, which is particularly advantageous for analyzing complex biological samples where co-elution of compounds can occur. nih.govnih.gov

Comparison with GC-FID: While GC-FID has traditionally been the workhorse for FAME quantification, GC-MS offers the significant advantage of providing structural confirmation alongside quantitative data. nih.gov Studies comparing the two techniques have shown that the quantitative performance of GC-MS is comparable to that of GC-FID, making it a powerful alternative, especially when dealing with complex matrices. nih.govijastnet.com

Method Development: A rapid GC-MS method using a short, polar cyano-column has been developed for the determination of FAMEs, achieving separation of positional and geometric isomers in under 20 minutes. nih.gov This method also allows for the quantification of conjugated linoleic acid (CLA) isomers by adjusting the derivatization temperature to prevent isomerization. nih.gov

Table 2: Comparison of GC-FID and GC-MS for FAME Analysis

| Feature | GC-FID | GC-MS |

| Primary Use | Quantification | Identification and Quantification |

| Selectivity | Lower | Higher (especially in SIM mode) |

| Sensitivity | High | High (especially in SIM mode) |

| Compound Identification | Based on retention time | Based on mass spectrum and retention time |

| Cost | Lower | Higher |

| Complexity | Simpler | More complex |

This table provides a comparative overview of the key features of GC-FID and GC-MS for the analysis of fatty acid methyl esters. nih.govijastnet.com

Enantioselective gas chromatography-mass spectrometry is a specialized technique used for the separation and analysis of chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). nih.govoup.com For methyl esters with stereogenic centers, this method allows for the determination of the enantiomeric distribution. nih.gov

Key Principles and Findings:

Chiral Stationary Phases: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the GC column. nih.govoup.com These CSPs, often based on cyclodextrins, interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netgcms.cz

Analysis of Chiral Fatty Acids: This technique has been successfully applied to determine the enantiomeric distribution of anteiso-fatty acids (aFA) in food samples. nih.gov After derivatization to their methyl esters, the enantiomers of a15:0 and a17:0 were separated and quantified, revealing the dominance of the (S)-enantiomer in both neutral and polar lipid fractions. nih.gov

Derivatization: In some cases, derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Applications in Flavor and Fragrance Analysis: Enantioselective GC is crucial in the analysis of flavors and fragrances, as the different enantiomers of a chiral compound can have distinct odors. oup.comtandfonline.com

Table 3: Chiral Selectors for Enantioselective GC of Methyl Esters

| Chiral Selector | Application Example |

| Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Separation of anteiso-fatty acid methyl ester enantiomers |

| Permethylated β-cyclodextrin | Separation of mandelic acid methyl ester enantiomers |

| Cydex-B | Chiral separation of cis-permethrinic acid methyl ester |

This table lists some examples of chiral stationary phases and their applications in the enantioselective GC analysis of chiral methyl esters. nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another versatile chromatographic technique used for the separation and quantification of methyl esters. researchgate.netnih.gov Unlike GC, HPLC is not limited by the volatility of the analyte and can be performed at room temperature, which is advantageous for thermally sensitive compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of methyl esters. nih.govtandfonline.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govtandfonline.com

Key Principles and Findings:

Separation Mechanism: The separation is based on the differential partitioning of the methyl esters between the stationary and mobile phases. The elution order can be manipulated by changing the composition of the mobile phase. nih.gov

Detection: A UV detector is often used for the detection of unsaturated methyl esters, which absorb UV light at specific wavelengths (e.g., 192 nm or 205 nm). researchgate.netnih.gov For saturated esters that lack a UV chromophore, an evaporative light-scattering detector (ELSD) can be employed. nih.gov

Method Development: HPLC methods have been developed for the simultaneous determination of various lipid classes, including fatty acid methyl esters, in a single run. researchgate.netscielo.br Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve better separation of complex mixtures. researchgate.netscielo.br

Quantitative Analysis: Similar to GC, quantification in HPLC is achieved by comparing the peak areas of the analytes to those of standards. researchgate.nettandfonline.com HPLC methods for FAME analysis have shown good linearity, repeatability, and sensitivity. researchgate.nettandfonline.com

Table 4: HPLC Method Parameters for FAME Analysis

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures |

| Detector | UV or Evaporative Light-Scattering Detector (ELSD) |

| Flow Rate | Typically 1-2 mL/min |

| Column Temperature | Often controlled to ensure reproducibility |

This table outlines typical parameters for the HPLC analysis of FAMEs, which can be tailored to the specific analytical requirements. researchgate.netnih.govtandfonline.com

Internal Standard Methodologies in Quantitative Analysis

In the quantitative analysis of fatty acid methyl esters (FAMEs), the use of an internal standard (IS) is a crucial methodology to ensure accuracy and correct for variations in the analytical process. nrel.gov An internal standard is a known amount of a compound that is added to the sample before analysis. nrel.govnrel.gov This compound should be similar in chemical properties to the analytes of interest but not naturally present in the sample. nrel.govnih.gov The IS helps to correct for variability in extraction, derivatization, and instrument response. nrel.govnrel.gov

A common choice for an internal standard in FAME analysis is an odd-chain fatty acid methyl ester, such as methyl heptadecanoate (C17:0) or heneicosanoic acid methyl ester (C21:0), as these are typically not found in most biological samples. nrel.govwhoi.eduscispace.com For instance, a procedure for determining total lipids as FAMEs in algal biomass utilizes an odd-chain fatty acid like C13:0 methyl ester as the internal standard. nrel.gov This standard is transesterified along with the sample lipids, and the resulting FAMEs are quantified by gas chromatography. nrel.gov

The amount of internal standard added is critical for accurate quantification. It is generally recommended to add the internal standard in a concentration that falls within the range of the concentrations of the individual fatty acids in the sample. researchgate.net For example, one recommendation is to use 1 ml of an internal standard solution (10 mg of IS in 50 ml of methanol) for 1 g of oil sample. researchgate.net Another suggestion is to add the internal standard at about 5% of the total lipid amount being methylated. researchgate.net

Different types of internal standards can be employed depending on the analytical technique. For GC-FID analysis, fatty acid ethyl esters (FAEE) of odd-numbered fatty acids have been investigated as suitable internal standards. nih.govacs.org These FAEEs elute at different times than the corresponding FAMEs, minimizing co-elution issues. nih.govacs.org For GC-MS analysis, trideuterium-labeled methyl esters (d3-FAME) can be used. nih.govacs.org These co-elute with the non-labeled FAMEs but can be distinguished by their different mass-to-charge ratios in the mass spectrometer. nih.govacs.org

A multi-internal standard approach can also be implemented to monitor different stages of the analytical process. For example, a three-internal standard system can be used: an alkane to check for complete turnover, a triglyceride of an odd-chain fatty acid to verify complete transesterification, and a FAME to detect any undesired saponification. gcms.cz

| Internal Standard Type | Analytical Technique | Rationale | Source |

| Odd-chain Fatty Acid Methyl Esters (e.g., C13:0, C17:0, C21:0) | GC-FID, GC-MS | Not naturally present in most samples, similar chemical behavior to target analytes. | nrel.govwhoi.eduscispace.com |

| Fatty Acid Ethyl Esters (FAEE) | GC-FID, GC-MS | Elute separately from FAMEs, minimizing co-elution. | nih.govacs.org |

| Trideuterium-labeled Methyl Esters (d3-FAME) | GC-MS | Co-elute with FAMEs but are distinguishable by mass spectrometry. | nih.govacs.org |

| Multi-Internal Standard System (Alkane, Triglyceride, FAME) | GC | Monitors different stages of the analytical process (turnover, transesterification, saponification). | gcms.cz |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of fatty acid methyl esters (FAMEs). Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. researchgate.netmdpi.com

In ¹H NMR spectra of FAMEs, characteristic signals can be observed. The terminal methyl group protons typically appear as a triplet around δ 0.8 ppm. rsc.org The protons of the methyl ester group (-OCH₃) give a distinct singlet at approximately δ 3.6 ppm. mdpi.comrsc.org The protons on the carbon alpha to the carbonyl group (acyl protons) are observed as a triplet around δ 2.28-2.35 ppm. mdpi.comrsc.org Olefinic protons (-CH=CH-) in unsaturated FAMEs resonate in the region of δ 5.25–5.38 ppm. mdpi.com The complete transformation of triglycerides to FAMEs can be confirmed by the absence of glyceryl proton signals, which typically appear between δ 4.6 ppm and 5.0 ppm. mdpi.com

¹³C NMR spectroscopy offers a wider chemical shift range (~200 ppm) compared to ¹H NMR, resulting in less signal overlap and providing more refined structural details. bch.roresearchgate.net The carbonyl carbon of the ester group in FAMEs is typically found in the range of 172-178 ppm, with specific values around 174.8-174.9 ppm confirming the ester presence. mdpi.comresearchgate.net The carbon of the methoxy (B1213986) group (-OCH₃) resonates at about 50 ppm. researchgate.net Unsaturated carbons appear in the 124-134 ppm region, while aliphatic carbons are found between 10-35 ppm. researchgate.net ¹³C NMR can also differentiate between saturated and various types of unsaturated fatty acids based on the chemical shifts of the terminal methyl carbon. ilps.org

| ¹H NMR Chemical Shifts (δ, ppm) | Assignment | Source |

| ~0.8 | Terminal methyl group (-CH₃) | rsc.org |

| 1.99–2.06 | Allylic protons (–CH₂-CH=CH-) | mdpi.com |

| 2.28–2.35 | Acyl protons (-CH₂-COO-) | mdpi.comrsc.org |

| 2.75–2.77 | Bis-allylic protons (=HC-CH₂-CH=) | mdpi.com |

| ~3.6 | Methyl ester protons (-OCH₃) | mdpi.comrsc.org |

| 5.25–5.38 | Olefinic protons (-CH=CH-) | mdpi.com |

| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment | Source |

| 10-35 | Aliphatic carbons | researchgate.net |

| ~50 | Methoxy group carbon (-OCH₃) | researchgate.net |

| 124-134 | Unsaturated carbons | researchgate.net |

| 172-178 | Carbonyl carbon (C=O) | mdpi.comresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable analytical technique for identifying the functional groups present in fatty acid methyl esters (FAMEs), thereby confirming their formation and assessing their quality. ijesd.orgpjoes.com The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. researchgate.net

The most characteristic absorption peak for FAMEs is the C=O stretching vibration of the ester carbonyl group, which appears as a strong band in the region of 1730-1750 cm⁻¹. journalajacr.comamazonaws.comlibretexts.org The presence of this peak is a key indicator of the successful conversion of triglycerides to methyl esters. amazonaws.com

Other important peaks in the FTIR spectrum of FAMEs include:

C-H stretching: Aliphatic symmetric and asymmetric stretching vibrations of CH₂ groups are observed as intense sharp peaks around 2854 cm⁻¹ and 2924 cm⁻¹, respectively. amazonaws.com

CH₃ bending: The asymmetric bending of the methyl group (-CH₃) is found around 1436-1446 cm⁻¹. ijesd.orgjournalajacr.com

O-CH₃ stretching: The stretching of the methoxy group is characteristic of biodiesel and appears around 1196-1197 cm⁻¹. ijesd.orgjournalajacr.com

C-O stretching: Two strong absorbances in the 1000 to 1300 cm⁻¹ range are due to the C-O portion of the ester group. libretexts.org

The "fingerprint" region, typically between 900 and 1500 cm⁻¹, contains a complex pattern of peaks that can be used to distinguish between the starting oil and the resulting FAMEs. ijesd.org For example, the disappearance of peaks associated with the glycerol (B35011) group (e.g., O-CH₂ at 1377 cm⁻¹) and the appearance of the methoxy group peak are clear indicators of transesterification. ijesd.org

| FTIR Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| 2924.15 | Asymmetric C-H stretching | Aliphatic CH₂ | amazonaws.com |

| 2854.48 | Symmetric C-H stretching | Aliphatic CH₂ | amazonaws.com |

| 1730-1750 | C=O stretching | Ester Carbonyl | journalajacr.comamazonaws.comlibretexts.org |

| 1436-1446 | Asymmetric bending | Methyl (CH₃) | ijesd.orgjournalajacr.com |

| 1196-1197 | O-CH₃ stretching | Methoxy | ijesd.orgjournalajacr.com |

| 1000-1300 | C-O stretching | Ester | libretexts.org |

Determination of Total Lipid Content as Fatty Acid Methyl Esters

The determination of total lipid content is frequently expressed as the total amount of fatty acid methyl esters (FAMEs) that can be derived from the sample. nrel.govnrel.gov This approach provides an accurate reflection of the potential fuel yield from a biomass source, such as microalgae, and is a crucial metric for evaluating its biofuel potential. nrel.govnih.gov

A common and robust method for this determination is in situ transesterification. nrel.govnih.gov This single-step procedure involves directly treating the whole biomass with a reagent, typically an acid catalyst like hydrochloric acid (HCl) in methanol, which simultaneously extracts and converts the lipids to FAMEs. nrel.govnih.gov This method eliminates the need for a separate, often variable, lipid extraction step. nrel.govnih.gov The traditional solvent-based extraction methods can lead to either an overestimation or underestimation of the lipid content, whereas the whole biomass transesterification reflects the true fuel potential. nih.gov

The process of acid-catalyzed transesterification involves the transfer of a methyl group from methanol to the acyl chains of the lipids (e.g., triacylglycerols, phospholipids). nrel.govnrel.gov This reaction breaks the ester bond between the fatty acids and the glycerol backbone, forming FAMEs and free glycerol. nrel.govnrel.gov The resulting FAMEs are then extracted into a nonpolar solvent like hexane, leaving the more polar compounds behind. nrel.govnrel.gov

Computational Studies and Molecular Modeling of Methyl Esters

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the geometric, electronic, and thermodynamic properties of molecules with a high degree of accuracy.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, thereby predicting the most stable three-dimensional structure. nsf.gov For methyl esters, methods like Density Functional Theory (DFT) are frequently utilized to achieve this. For instance, the geometry of 2-oxovaleric acid, methyl ester has been optimized using DFT calculations, providing detailed information on bond lengths and angles. pnrjournal.comresearchgate.net

These calculations reveal crucial structural parameters. For example, in one study, the calculated bond length for the C=O group in a methyl ester was found to be approximately 1.293 Å, while the C-O single bond was about 1.286 Å. pnrjournal.com The bond angles are also determined, with the O=C-O angle being a key parameter in defining the ester group's geometry. pnrjournal.com

Electronic structure analysis, often performed concurrently with geometry optimization, provides insights into the distribution of electrons within the molecule. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. pnrjournal.comresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation effects within the methyl ester moiety. umanitoba.ca

Table 1: Selected Optimized Geometrical Parameters for a Methyl Ester Derivative

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C=O | 1.293 Å |

| Bond Length | C-O | 1.286 Å |

| Bond Length | O-CH3 | 1.435 Å |

| Bond Angle | O=C-O | 125.7° |

| Bond Angle | C-O-CH3 | 115.9° |

Note: The data presented are representative values from quantum chemical calculations of a specific methyl ester and may vary for different molecules.